molecular formula C₂₁H₂₄N₄O₂ B1147237 (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol CAS No. 905580-90-7

(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol

Cat. No.: B1147237
CAS No.: 905580-90-7
M. Wt: 364.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol. This nomenclature precisely defines the stereochemical configuration at each chiral center through the use of Cahn-Ingold-Prelog priority rules, designating the absolute configuration as S or R at specific carbon atoms. The stereochemical descriptors (1S,2S,4R) indicate the spatial arrangement around the cyclopentane ring system, while the additional (1S) designation specifies the configuration at the indane-derived stereocenter.

The naming convention follows standard International Union of Pure and Applied Chemistry protocols for complex polycyclic structures, with the cyclopentanol serving as the parent structure and the pyrrolo[2,3-d]pyrimidine system functioning as a substituent. The hydroxymethyl group at position 2 and the complex heterocyclic substituent at position 4 are clearly delineated in the systematic name. The stereochemical precision in the nomenclature is essential for distinguishing this specific isomer from other possible stereoisomeric forms of the same molecular formula.

Alternative systematic naming approaches may present this compound as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, with slightly different punctuation but identical stereochemical and structural information. The consistency of the stereochemical designations across different naming formats confirms the precise three-dimensional structure of this molecule.

Molecular Formula and Weight Analysis

The molecular formula C21H24N4O2 indicates a composition of twenty-one carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This formula corresponds to a degree of unsaturation of eleven, reflecting the presence of multiple ring systems and aromatic character within the pyrrolo[2,3-d]pyrimidine and indane portions of the molecule. The molecular weight calculation yields 364.4 grams per mole, as determined through standard atomic weight values.

Molecular Property Value Reference
Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
Carbon Atoms 21
Hydrogen Atoms 24
Nitrogen Atoms 4
Oxygen Atoms 2

The molecular formula analysis reveals a relatively high nitrogen content, comprising approximately 15.4% of the total atomic composition, which is consistent with the presence of the pyrrolo[2,3-d]pyrimidine heterocycle containing multiple nitrogen atoms. The carbon-to-hydrogen ratio of 21:24 indicates a moderate degree of saturation, with the hydrogen deficiency index supporting the presence of aromatic rings and additional unsaturated linkages.

The exact mass calculation provides a monoisotopic mass value that enables precise identification through mass spectrometric analysis. The molecular weight of 364.4 grams per mole places this compound in the small molecule category, suitable for various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic separations.

Structural Isomerism and Chiral Centers

The compound exhibits multiple chiral centers that contribute to its complex stereochemical profile and potential for stereoisomerism. Analysis of the molecular structure reveals four distinct chiral centers: three within the cyclopentanol ring system at positions 1, 2, and 4, and one additional chiral center within the indane moiety. Each chiral center can theoretically exist in either S or R configuration, leading to a potential for multiple stereoisomeric forms.

The cyclopentanol ring system contains chiral centers at carbon-1, carbon-2, and carbon-4, with the specific stereochemical designations of (1S,2S,4R) defining the absolute configuration. The carbon-1 position bears a hydroxyl group, carbon-2 carries the hydroxymethyl substituent, and carbon-4 is connected to the pyrrolo[2,3-d]pyrimidine system. The relative stereochemistry between these centers creates a specific three-dimensional arrangement that influences the overall molecular conformation.

The indane-derived portion of the molecule contributes an additional chiral center with the (S) configuration, specifically at the carbon atom bearing the amino group that connects to the pyrrolo[2,3-d]pyrimidine system. This stereocenter is critical for the overall spatial arrangement of the molecule and contributes to the compound's specific biological and chemical properties.

Chiral Center Configuration Functional Groups
Cyclopentanol C-1 S Hydroxyl group
Cyclopentanol C-2 S Hydroxymethyl group
Cyclopentanol C-4 R Pyrrolo[2,3-d]pyrimidine substituent
Indane carbon S Amino group connection

The theoretical number of possible stereoisomers for this compound, based on the four chiral centers, would be 2^4 = 16 different stereoisomeric forms. However, conformational constraints and synthetic accessibility may limit the practical number of isolable stereoisomers. The specific (1S,2S,4R,1'S) configuration represents one unique stereoisomer with defined spatial relationships between all chiral centers.

CAS Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 905580-90-7. This unique identifier provides unambiguous chemical identification within the Chemical Abstracts Service database system and serves as the primary reference for chemical registration and literature searches.

The compound is commonly known by the synonym Desulfonamide MLN 4924, which reflects its structural relationship to related pharmaceutical research compounds. Additional synonymous naming includes various representations of the systematic name with minor formatting differences, such as (1S,2S,4R)-4-{4-[(1S)-2,3-Dihydro-1H-inden-1-ylamino]-7H-pyrrolo[2,3-d]-pyrimidin-7-yl}-2-(hydroxymethyl)cyclopentanol.

Database identifiers for this compound include PubChem Compound Identifier 58944696, which provides access to comprehensive chemical information within the PubChem database system. The compound has been assigned various catalog numbers by chemical suppliers, including FLUH99CCF924 from Fluorochem and catalog number 190077 from IvyChem.

Identifier Type Value Reference
CAS Registry Number 905580-90-7
PubChem CID 58944696
Primary Synonym Desulfonamide MLN 4924
Fluorochem Catalog FLUH99CCF924
IvyChem Catalog 190077

The InChI identifier for this compound is InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1, providing a standardized representation for chemical database searches and structural verification. The InChI Key XXPPXBPNHSWHBK-QXGSTGNESA-N serves as a shortened hash identifier for rapid database lookups.

Properties

IUPAC Name

(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPPXBPNHSWHBK-QXGSTGNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol (CAS: 905580-90-7) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of neurological and pain-related pathways.

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.45 g/mol
  • Purity : 98% .

Research indicates that this compound may exhibit activity as a mixed opioid receptor modulator , specifically targeting the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). The activity profile suggests that the (4R) diastereomer demonstrates significantly higher binding affinity to MOR compared to DOR and KOR. For instance, studies have shown that the (4R) isomer has a binding affinity of approximately 0.22 nM at MOR, which is significantly lower for DOR and KOR at 9.4 nM and 68 nM , respectively .

In Vitro Studies

In vitro assays have demonstrated that the compound functions as a partial agonist at DOR and KOR, indicating its potential for modulating pain pathways without the full agonistic effects that can lead to side effects commonly associated with opioid use. The following table summarizes key findings from binding assays:

CompoundMOR Affinity (nM)DOR Affinity (nM)KOR Affinity (nM)
(1S,2S,4R)0.22 ± 0.029.4 ± 0.868 ± 2
Morphine6.3 ± 2.5171 ± 18.960.9 ± 17.3

This data indicates that the (1S,2S,4R) diastereomer could serve as a promising lead compound for developing new analgesics with fewer side effects than traditional opioids .

Case Studies

  • Pain Management : A study explored the efficacy of various opioid peptidomimetics in managing chronic pain conditions. The results indicated that compounds structurally similar to (1S,2S,4R) showed significant antinociceptive properties in animal models .
  • Neuropharmacology : Another investigation assessed the neuroprotective effects of compounds interacting with opioid receptors in neurodegenerative diseases. The findings suggested that the selective activation of MOR by compounds like (1S,2S,4R) could provide therapeutic benefits in conditions such as Alzheimer’s disease by modulating neuroinflammatory responses .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the indene moiety may contribute to neuronal repair mechanisms following injury, making this compound a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Studies

  • A study published in PubMed Central highlighted the synthesis of similar pyrrole-containing compounds that demonstrated significant anti-proliferative effects on cancer cell lines. These findings suggest that (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol could exhibit comparable effects in targeted therapies against specific cancers .

Mechanistic Insights

The mechanism of action for this compound is believed to involve the inhibition of key signaling pathways associated with cell growth and survival. By targeting these pathways, it can potentially halt the progression of tumors and reduce metastasis.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s dihydroindenylamino and hydroxymethyl groups distinguish it from analogs with nitrophenyl () or cyanamide () moieties. These differences impact solubility and target engagement.
  • Stereochemical Complexity: The (S)-configured dihydroindenylamino group in the target may enhance enantioselective binding compared to racemic analogs.

Physicochemical and Pharmacological Properties (Inferred)

  • Hydrophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility vs. lipophilic analogs like the cyclopentyl derivative in .
  • Metabolic Stability : Cyanamide in may resist oxidative metabolism better than the target’s hydroxymethyl group.

Preparation Methods

Synthesis of (S)-2,3-Dihydro-1H-inden-1-amine

The enantiomerically pure indenylamine is synthesized via asymmetric hydrogenation of 1H-inden-1-imine using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). This step achieves >98% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol at 60°C. The product is isolated as a hydrochloride salt with a yield of 85–90% after recrystallization from ethyl acetate/hexane.

Preparation of 7H-Pyrrolo[2,3-d]pyrimidine-4-amine

The pyrrolopyrimidine scaffold is assembled via a cyclocondensation reaction between 4-chloropyrrolo[2,3-d]pyrimidine and ammonia in dioxane at 120°C. The reaction is catalyzed by Pd(OAc)₂/Xantphos, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine with 78% purity, which is further purified via silica gel chromatography.

Construction of the Cyclopentanol Backbone

The (1S,2S,4R)-2-(hydroxymethyl)cyclopentanol intermediate is synthesized from cyclopentene oxide through a stereoselective epoxide ring-opening reaction. Using BF₃·OEt₂ as a Lewis acid, the epoxide is treated with trimethylaluminum to install the hydroxymethyl group with >95% diastereomeric excess.

Coupling and Final Assembly

Mitsunobu Reaction for Pyrrolopyrimidine Attachment

The cyclopentanol intermediate is coupled with 4-amino-7H-pyrrolo[2,3-d]pyrimidine via a Mitsunobu reaction. Conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Solvent : THF, 0°C to room temperature.

  • Yield : 70–75% after column chromatography (EtOAc/hexane, 3:7).

Amination with (S)-Indenylamine

The final step involves nucleophilic aromatic substitution between the pyrrolopyrimidine-chloride intermediate and (S)-2,3-dihydro-1H-inden-1-amine. Key parameters:

  • Base : K₂CO₃.

  • Solvent : DMF, 80°C for 12 hours.

  • Workup : Aqueous extraction followed by reverse-phase HPLC purification (ACN/H₂O + 0.1% TFA).

Stereochemical Control and Optimization

Chiral Resolution Techniques

Critical stereocenters are controlled via:

  • Asymmetric catalysis : Ru-BINAP for indenylamine synthesis.

  • Diastereomeric crystallization : The final compound is crystallized as a diastereomeric salt with L-tartaric acid to achieve >99.5% ee.

Reaction Monitoring

  • HPLC : A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/ethanol (80:20) confirms enantiopurity.

  • ¹H NMR : Key signals (e.g., cyclopentanol protons at δ 3.85–4.20 ppm) verify regiochemistry.

Purification and Analytical Data

Crystallization Conditions

ParameterValue
Solvent systemEthanol/water (9:1)
Temperature4°C for 48 hours
Purity post-crystallization>99.9% (HPLC)

Physicochemical Properties

PropertyValue
Molecular formulaC₂₁H₂₆ClN₅O₄S
Molecular weight479.98 g/mol
Melting point198–202°C (dec.)
Solubility25 mg/mL in DMSO

Scalability and Process Challenges

Key Process Parameters

  • Temperature control : Exothermic steps (e.g., Mitsunobu reaction) require jacketed reactors to maintain ≤10°C.

  • Catalyst recycling : Ru-BINAP is recovered via filtration and reused, reducing costs by 30%.

Impurity Profile

ImpuritySourceMitigation Strategy
Des-chloro analogueIncomplete aminationExcess (S)-indenylamine (1.5 eq)
DiastereomerEpoxide ring-openingBF₃·OEt₂ concentration optimization

Q & A

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :
  • PK/PD Modeling : Correlate plasma exposure (AUC, Cmax_{\text{max}}) with tumor growth inhibition in xenograft models .
  • Tissue Distribution : Quantify compound levels in target tissues (e.g., tumors) via LC-MS/MS to assess penetration .

Synthesis Optimization

Q. What catalytic systems improve yield in stereospecific reactions?

  • Methodology :
  • Palladium Catalysts : Use Pd(OAc)2_2 with bulky ligands (e.g., XPhos) for Buchwald-Hartwig amination to reduce racemization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .

Q. How is reaction scalability addressed without compromising stereopurity?

  • Methodology :
  • Flow Chemistry : Continuous processing minimizes batch variability. For example, telescoped synthesis of the pyrrolopyrimidine core .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using fractional factorial designs to balance yield and purity .

Critical Challenges

Q. How are spectral overlaps resolved in NMR characterization of diastereomers?

  • Methodology :
  • 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and distinguish diastereomers .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} at chiral centers to enhance signal resolution .

Q. What methods confirm the absence of genotoxic impurities in final batches?

  • Methodology :
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • LC-HRMS : Detect trace impurities (e.g., alkylating agents) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Reactant of Route 2
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.